5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 861240-04-2
VCID: VC6272212
InChI: InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18)
SMILES: CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C11H11Cl2N3OS
Molecular Weight: 304.19

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 861240-04-2

Cat. No.: VC6272212

Molecular Formula: C11H11Cl2N3OS

Molecular Weight: 304.19

* For research use only. Not for human or veterinary use.

5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 861240-04-2

Specification

CAS No. 861240-04-2
Molecular Formula C11H11Cl2N3OS
Molecular Weight 304.19
IUPAC Name 3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18)
Standard InChI Key XTCWJOGJUGJNQB-UHFFFAOYSA-N
SMILES CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₁₁Cl₂N₃OS, with a molecular weight of 304.19 g/mol. Its IUPAC name, 3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione, reflects the presence of:

  • A 1,2,4-triazole-5-thione core, a five-membered aromatic ring containing three nitrogen atoms and a sulfur atom.

  • A 2,5-dichlorophenoxy group attached via an ethyl linker.

  • A methyl substituent at the 4-position of the triazole ring.

Stereochemical Descriptors

The Standard InChIKey (XTCWJOGJUGJNQB-UHFFFAOYSA-N) and SMILES (CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl) encode its connectivity and stereochemistry. The molecule features four rotatable bonds, primarily associated with the ethylphenoxy and methyl-triazole moieties, which influence its conformational flexibility .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS No.861240-04-2
Molecular FormulaC₁₁H₁₁Cl₂N₃OS
Molecular Weight304.19 g/mol
XLogP3~3.7 (estimated from analog )
Hydrogen Bond Donors1 (thiol group)
Hydrogen Bond Acceptors3 (triazole N, thione S, ether O)

Synthesis and Manufacturing

Industrial Production

Current suppliers include VulcanChem and Combi-Blocks Inc., which list the compound as a research-grade chemical with purity levels ≥95% . Scaling production requires optimizing:

  • Temperature control during cyclization (typically 80–120°C).

  • Catalytic use of bases like K₂CO₃ to facilitate ether bond formation .

Physicochemical Properties

Solubility and Stability

Data gaps exist for aqueous solubility, but analog compounds (e.g., 5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) show:

  • LogP: 3.7, indicating lipophilicity suitable for membrane penetration .

  • Thermal stability: Decomposition above 200°C, common for triazole derivatives .

Spectroscopic Characterization

1H NMR (predicted):

  • δ 1.4–1.6 ppm (triazole-CH₂CH₃),

  • δ 2.3 ppm (triazole-CH₃),

  • δ 4.5 ppm (OCH₂),

  • δ 6.8–7.2 ppm (aromatic protons) .

Mass spectrometry: Molecular ion peak at m/z 304.19 with fragment ions at m/z 269 (loss of Cl) and m/z 154 (triazole-thione backbone).

ApplicationMechanismStatus
Antifungal agentsCYP51 enzyme inhibitionPreclinical
Herbicide adjuvantsGlutathione-S-transferase suppressionExperimental
Protease inhibitorsThiol-mediated covalent inhibitionTheoretical

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